2-(3-(Bromomethyl)phenyl)pyridine

Catalog No.
S14210543
CAS No.
M.F
C12H10BrN
M. Wt
248.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(Bromomethyl)phenyl)pyridine

Product Name

2-(3-(Bromomethyl)phenyl)pyridine

IUPAC Name

2-[3-(bromomethyl)phenyl]pyridine

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

InChI

InChI=1S/C12H10BrN/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H,9H2

InChI Key

PXXQOFPJMYQCGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)CBr

2-(3-(Bromomethyl)phenyl)pyridine is an organic compound characterized by its unique structure, which consists of a pyridine ring substituted with a bromomethyl group attached to a phenyl moiety. The compound has the molecular formula C13H12BrNC_{13}H_{12}BrN and a molecular weight of approximately 266.15 g/mol. Its structure features a bromomethyl group (CH2Br-CH_2Br) that increases its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

2-(3-(Bromomethyl)phenyl)pyridine can undergo various chemical transformations:

  • Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
  • Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions: This group can also be reduced to form a methyl group, altering the compound's reactivity and properties.

Common reagents used in these reactions include potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Research indicates that 2-(3-(Bromomethyl)phenyl)pyridine exhibits significant biological activity. It has been investigated for its potential as an anticancer agent and antimicrobial properties. The mechanism of action is believed to involve the compound's ability to form covalent bonds with nucleophilic sites on proteins or DNA, which can lead to modifications that alter biological activity. Additionally, the pyridine ring may participate in π-π stacking interactions and hydrogen bonding, enhancing the compound's binding affinity to biological targets .

The synthesis of 2-(3-(Bromomethyl)phenyl)pyridine typically involves several steps:

  • Bromination: Starting from a suitable precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS), often in the presence of a catalyst such as iron or benzoyl peroxide.
  • Purification: The crude product is purified through crystallization or column chromatography to achieve high purity.
  • Final Product Isolation: The final compound is isolated as a solid after solvent evaporation and further purification steps if necessary.

2-(3-(Bromomethyl)phenyl)pyridine finds applications in various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic properties in drug development.
  • Material Science: Used in the formulation of advanced materials due to its unique chemical properties .

Studies on the interactions of 2-(3-(Bromomethyl)phenyl)pyridine with biological molecules have shown that it can effectively bind to specific targets, influencing their activity. The compound's ability to form covalent bonds with nucleophiles allows it to modify proteins and nucleic acids, which can be leveraged in biochemical assays and therapeutic applications .

Several compounds share structural similarities with 2-(3-(Bromomethyl)phenyl)pyridine, including:

  • 3-Bromomethyl-pyridine: This compound has the bromomethyl group directly attached to the pyridine ring, leading to different reactivity profiles.
  • 4-Bromomethyl-benzene: Lacks the pyridine ring, making it less versatile in coordination chemistry.
  • 2-Bromo-3-(bromomethyl)pyridine: Similar structure but may exhibit different biological activities due to variations in substitution patterns.

Uniqueness

The uniqueness of 2-(3-(Bromomethyl)phenyl)pyridine lies in its combination of the bromomethyl group and the pyridine ring, providing a balance of reactivity and stability that is not present in other similar compounds. This makes it particularly valuable for applications in organic synthesis and medicinal chemistry.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

246.99966 g/mol

Monoisotopic Mass

246.99966 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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